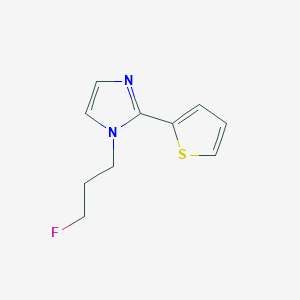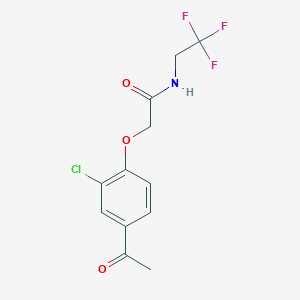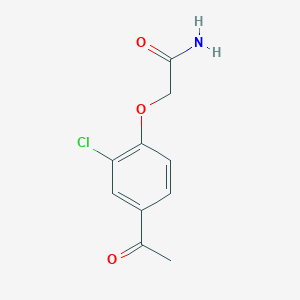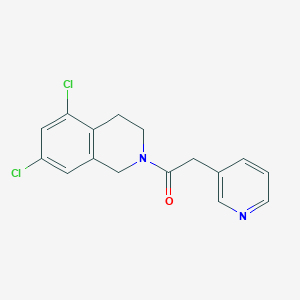
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide, also known as FP-Piperidine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
科学研究应用
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to act as a potent and selective inhibitor of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine in the brain. N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee has also been found to have affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including neuroprotection, pain modulation, and addiction.
作用机制
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee exerts its effects by binding to the DAT and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which results in enhanced dopaminergic neurotransmission. The exact mechanism of action of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee on the sigma-1 receptor is not fully understood, but it is believed to modulate the activity of this receptor, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee has been shown to have various biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity, induce hyperthermia, and enhance the reinforcing effects of cocaine. It has also been shown to have potential neuroprotective effects in models of Parkinson's disease and stroke.
实验室实验的优点和局限性
One of the major advantages of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee is its high selectivity for the DAT, which makes it a valuable tool for studying the role of this protein in various physiological and pathological processes. However, its potency and selectivity may also pose some limitations, as high concentrations may lead to off-target effects. Additionally, the synthesis of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee is complex and requires specialized equipment and expertise.
未来方向
There are many potential future directions for research on N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee. One area of interest is the development of novel DAT inhibitors based on the structure of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee. Another potential direction is the investigation of the role of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee in various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia. Additionally, the potential neuroprotective effects of N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee in various models of neurodegenerative diseases warrant further investigation.
合成方法
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzaldehyde with 4-methyl-2-pyridinecarboxaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to form the desired N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamidee.
属性
IUPAC Name |
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-13-5-8-20-17(11-13)22-9-6-14(7-10-22)18(23)21-16-4-2-3-15(19)12-16/h2-5,8,11-12,14H,6-7,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMCEOWJFYAESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol](/img/structure/B7632124.png)
![2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7632131.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)




![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)
![2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone](/img/structure/B7632187.png)
![N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7632204.png)
![4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7632211.png)
![3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7632215.png)
